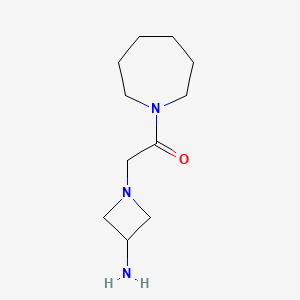
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-Aminoazetidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known by its CAS number 1340533-26-7, is a compound with potential therapeutic applications. Its molecular formula is C11H21N3O, and it has a molecular weight of 211.30 g/mol . This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O |
| Molecular Weight | 211.30 g/mol |
| Purity | Typically ≥95% |
| IUPAC Name | 2-(3-aminoazetidin-1-yl)-1-(azepan-1-yl)ethanone |
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit promising inhibitory effects on BACE1. For instance, certain meroterpenoids have shown IC50 values in the nanomolar range against this enzyme, suggesting that similar structural motifs may confer comparable inhibitory properties .
In Vitro Studies
In vitro studies on related compounds have demonstrated their ability to inhibit BACE1 effectively. For example:
- Compound A : IC50 = 78 nM
- Compound B : IC50 = 59 nM
These findings suggest that the amino and azepane functionalities present in this compound could enhance its binding affinity to BACE1.
Case Studies
While direct case studies on this compound are scarce, several studies on related compounds provide insight into its potential therapeutic applications:
Case Study 1: Alzheimer's Disease Models
In a study involving transgenic mouse models of Alzheimer's disease, compounds with similar structures were shown to reduce amyloid plaque formation, a hallmark of the disease. These compounds were administered at varying doses, revealing a dose-dependent relationship between compound concentration and reduction in amyloid burden.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of azepane derivatives demonstrated that these compounds could mitigate oxidative stress-induced neuronal cell death. The mechanism was attributed to the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-7-13(8-10)9-11(15)14-5-3-1-2-4-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBRHNKHKYDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















